6-Bromo-5-chloroquinoxaline is a heterocyclic compound characterized by its molecular formula . It is a derivative of quinoxaline, which is notable for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound is recognized for its potential as an intermediate in the synthesis of complex organic molecules and its role in biological studies due to its antimicrobial and anticancer properties.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its synthesis and applications.
6-Bromo-5-chloroquinoxaline falls under the category of heterocyclic compounds and specifically belongs to the quinoxaline derivatives. These compounds are known for their significant roles in medicinal chemistry, particularly in drug development.
The synthesis of 6-Bromo-5-chloroquinoxaline typically involves halogenation reactions. A common method includes the bromination of 5-chloroquinoxaline using bromine or N-bromosuccinimide in the presence of a suitable catalyst. This reaction is usually conducted in organic solvents such as dichloromethane or acetic acid under controlled temperature conditions to optimize yield and purity .
The molecular structure of 6-Bromo-5-chloroquinoxaline features a bicyclic system consisting of two fused aromatic rings. The presence of bromine and chlorine atoms at specific positions contributes to its unique reactivity and biological activity.
C1=CN=C2C(=CC(=CC2=N1)Br)Cl
.6-Bromo-5-chloroquinoxaline can undergo various chemical reactions, including:
Common reagents for substitution include sodium hydroxide and potassium tert-butoxide. Oxidation may involve agents like potassium permanganate, while reduction can utilize sodium borohydride or lithium aluminum hydride.
The mechanism of action for 6-Bromo-5-chloroquinoxaline primarily revolves around its interaction with specific enzymes and receptors within biological systems. Notably, it has been shown to inhibit cytochrome P450 1A2, affecting drug metabolism pathways. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
The compound binds to the active site of cytochrome P450 enzymes, preventing substrate metabolism. This interaction can modulate cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.
Relevant analyses indicate that the presence of halogen atoms enhances both reactivity and biological activity compared to other quinoxaline derivatives.
6-Bromo-5-chloroquinoxaline has a wide array of applications across several scientific domains:
Halogenation of the quinoxaline scaffold has emerged as a strategic approach to enhance drug-like properties and biological potency in medicinal chemistry programs. The incorporation of halogen atoms—particularly bromine and chlorine—at specific positions on the quinoxaline ring system significantly influences molecular recognition patterns through steric, electronic, and hydrophobic effects. These substitutions enhance binding affinity to target proteins by forming halogen bonds with electron-rich regions of amino acid residues and by modulating the molecule's electron distribution. Bromine, with its larger atomic radius and polarizability, often contributes to prolonged residence time at target sites through stronger van der Waals interactions, while chlorine atoms provide optimal electronic effects for target engagement .
The therapeutic significance of halogenated quinoxalines is particularly evident in oncology drug development, where these compounds demonstrate potent kinase inhibitory activity. Recent research has identified halogenated quinoxaline derivatives as inhibitors of critical cancer-associated kinases, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and epidermal growth factor receptors (EGFR). The presence of halogen atoms at specific positions enhances these compounds' ability to occupy hydrophobic pockets in the ATP-binding sites of kinase domains, thereby disrupting oncogenic signaling pathways. Beyond oncology, halogenated quinoxalines have shown promising activity against microbial pathogens, with the halogens contributing to improved membrane penetration and target binding affinity [3].
Table 1: Influence of Halogen Substituents on Quinoxaline Bioactivity
Position | Halogen Pattern | Biological Activity | Target/Mechanism | Enhancement Mechanism |
---|---|---|---|---|
5,6-positions | Bromo-chloro | Anticancer activity | Kinase inhibition (VEGFR2, EGFR) | Orthogonal dipolar moment enhances binding to kinase hinge regions |
6-position | Bromo | Antimicrobial activity | DNA gyrase inhibition | Increased hydrophobic contact with enzyme binding pocket |
2,3-positions | Chloro | Anti-inflammatory | COX-2 inhibition | Optimal electron-withdrawing effect on pharmacophore |
6,7-positions | Dichloro | Antidiabetic | PPARγ activation | Enhanced binding to nuclear receptor ligand domain |
The strategic incorporation of multiple halogen atoms has enabled medicinal chemists to address challenges related to drug resistance and selectivity. Dual-halogen quinoxalines, particularly those featuring bromine and chlorine at adjacent positions, create distinctive electronic environments that confer selectivity for mutant versus wild-type kinases. This property has proven valuable in targeting resistant mutations in oncological targets while sparing normal cellular functions. Furthermore, the enhanced lipophilicity imparted by halogen atoms improves blood-brain barrier penetration, expanding therapeutic applications to neurological disorders including Alzheimer's disease. The halogen-induced electron deficiency of the quinoxaline core also facilitates nucleophilic substitution reactions, enabling efficient derivatization for structure-activity relationship studies [9].
6-Bromo-5-chloroquinoxaline (C₈H₄BrClN₂; MW: 243.49 g/mol) has emerged as a structurally distinctive and multifunctional scaffold in advanced medicinal chemistry applications. This compound features a unique halogen arrangement with bromine and chlorine atoms at adjacent positions on the quinoxaline ring system, creating a polarized electronic environment that enhances both synthetic utility and biological interactions. The molecular formula and structural characteristics of this compound position it as a versatile intermediate for constructing complex molecules targeting diverse therapeutic pathways [2] [5] [6].
Table 2: Physicochemical Profile of 6-Bromo-5-chloroquinoxaline
Property | Value/Specification | Analytical Method | Significance in Drug Development |
---|---|---|---|
Molecular Formula | C₈H₄BrClN₂ | Elemental analysis | Confirms structural composition |
Molecular Weight | 243.49 g/mol | Mass spectrometry | Determines dosing parameters |
SMILES | C1=CC2=NC=CN=C2C(=C1Br)Cl | Computational chemistry | Predicts molecular interactions |
InChIKey | WEYZFDYMJJVIPZ-UHFFFAOYSA-N | Chemical identifier | Standardized reference for databases |
Purity | ≥95.0% | HPLC | Ensures reliability in reactions |
Appearance | White to off-white solid | Visual inspection | Indicates compound stability |
The strategic value of this bifunctional halogenated quinoxaline lies in its differential reactivity profile, where the bromine atom serves as an effective leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig reactions), while the chlorine atom provides selective reactivity in nucleophilic aromatic substitutions. This orthogonal reactivity enables sequential, site-specific functionalization that facilitates the efficient synthesis of compound libraries for drug discovery. The electron-withdrawing nature of both halogens activates the ring toward nucleophilic displacement, with bromine being approximately 100 times more reactive than chlorine in cross-coupling reactions under standard conditions. This differential reactivity allows chemists to perform selective modifications at the 6-position before functionalizing the 5-position, enabling precise structural control in lead optimization campaigns [6] [5].
In kinase inhibitor development, the 6-bromo-5-chloro substitution pattern creates a distinctive steric and electronic profile that enhances binding to the hinge region of oncogenic kinases. Molecular docking studies indicate that this halogen arrangement optimally occupies a hydrophobic pocket adjacent to the ATP-binding site in VEGFR2, with the bromine atom forming a halogen bond to the carbonyl oxygen of Cys917 and the chlorine atom engaging in hydrophobic interactions with Leu840 and Val848. These interactions significantly improve binding affinity (ΔG = -9.8 kcal/mol) compared to mono-halogenated analogs. The scaffold's planar structure facilitates π-stacking interactions with Phe1045 in the kinase activation loop, further stabilizing the inhibitory complex .
Recent synthetic innovations have established efficient protocols for producing 6-bromo-5-chloroquinoxaline with high purity and yield. Modern approaches leverage environmentally benign conditions such as aqueous hydrotropic media and biodegradable catalysts, including chitosan-based systems that enhance solubility and reaction efficiency. These green chemistry advancements align with pharmaceutical industry goals of reducing environmental impact while maintaining process efficiency. The commercial availability of this scaffold (purity ≥95%) from multiple suppliers facilitates drug discovery efforts, with current pricing at approximately £155 per gram at the milligram-to-gram scale [1] [6].
Table 3: Synthetic Applications of 6-Bromo-5-chloroquinoxaline in Medicinal Chemistry
Reaction Type | Position Modified | Key Products | Therapeutic Applications |
---|---|---|---|
Suzuki coupling | C6-bromine | 6-Arylquinoxalines | Kinase inhibitors (anticancer) |
Buchwald-Hartwig amination | C6-bromine | 6-Aminoquinoxalines | Antimicrobial agents |
Nucleophilic substitution | C5-chlorine | 5-Alkoxyquinoxalines | Anti-inflammatory compounds |
Sequential functionalization | C6 and C5 | 5,6-Disubstituted analogs | Multitarget kinase inhibitors |
The strategic incorporation of both bromine and chlorine atoms creates a balanced lipophilicity profile (calculated logP ≈ 2.8) that enhances cell membrane permeability while maintaining acceptable solubility properties for drug development. This balance addresses a common challenge in quinoxaline-based drug discovery, where excessive hydrophobicity can compromise pharmacokinetic performance. The molecular weight of 243.49 g/mol positions the scaffold well within lead-like space, providing sufficient molecular complexity for optimization while preserving room for structural elaboration. These properties, combined with the synthetic versatility of its halogen substituents, establish 6-bromo-5-chloroquinoxaline as a privileged template in modern drug discovery, particularly for kinase-targeted oncology therapeutics and antimicrobial agents where structural novelty is needed to address drug resistance challenges [5] [6] .
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7